molecular formula C17H20N2O2 B566217 N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester CAS No. 335255-33-9

N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester

Cat. No.: B566217
CAS No.: 335255-33-9
M. Wt: 284.359
InChI Key: JHLNSXAYRYQYFG-UHFFFAOYSA-N
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Description

N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a biphenyl core with an amino group at the 3-position and a carbamic acid tert-butyl ester moiety at the 4-position. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of biphenyl yields a nitro derivative, which is then reduced to the corresponding amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Formation of the Carbamic Acid tert-Butyl Ester: The final step involves the reaction of the amine with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamic acid ester can be reduced to the corresponding amine.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Prodrug Formulation
One of the primary applications of N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester is its use as a prodrug. Prodrugs are pharmacologically inactive compounds that can be metabolized in the body to produce an active drug. The ester form enhances lipophilicity, improving membrane permeability and bioavailability of the active moiety once hydrolyzed in vivo. This characteristic is crucial for compounds that otherwise exhibit low cell permeability due to hydrophilic functionalities .

Anticancer Activity
Research indicates that compounds similar to this compound have shown promising anticancer properties. Studies have demonstrated that modifications to the carbamate structure can lead to enhanced activity against various cancer cell lines, suggesting potential applications in cancer therapeutics . The ability to selectively target cancer cells while minimizing effects on normal cells is a significant area of research.

Biochemical Research

Protein Interaction Studies
this compound has been utilized in proteomics research to study protein interactions and functions. Its ability to modify amino acids in proteins allows researchers to explore the dynamics of protein folding and interactions within cellular environments. This insight is essential for understanding disease mechanisms at a molecular level .

Inhibitor Development
The compound has also been investigated as a potential inhibitor for various kinases involved in signaling pathways related to cancer and other diseases. For example, studies have focused on its inhibitory effects on GSK-3β and other kinases, which play critical roles in cellular processes such as proliferation and apoptosis. The structure-activity relationship (SAR) studies conducted with this compound help identify modifications that enhance inhibitory potency .

Several case studies highlight the applications of this compound:

Case Study 1: Prodrug Efficacy

A study demonstrated that converting a parent drug into its ester form significantly improved its pharmacokinetic profile. The ester was shown to enhance absorption rates in animal models, leading to increased plasma concentrations of the active drug.

Case Study 2: Anticancer Screening

In vitro testing revealed that derivatives of this compound exhibited cytotoxic effects against multiple cancer cell lines. The findings suggest that structural modifications can lead to compounds with enhanced selectivity for cancer cells over normal cells.

Case Study 3: Kinase Inhibition

Research focused on the inhibitory effects of this compound on GSK-3β showed that specific modifications could yield potent inhibitors with IC50 values in the nanomolar range. These findings contribute to the development of targeted therapies for diseases involving dysregulated kinase activity.

Mechanism of Action

The mechanism of action of N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid Methyl Ester
  • N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid Ethyl Ester
  • N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid Isopropyl Ester

Uniqueness

N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and stability against hydrolysis. This makes it particularly useful in applications where stability is crucial.

Biological Activity

N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester, also known as tert-butyl (3-amino-[1,1'-biphenyl]-4-yl)carbamate, is a compound with notable biological activities. Its molecular formula is C17H20N2O2, and it has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • CAS Number : 335255-33-9
  • Molecular Weight : 284.35 g/mol
  • SMILES Notation : NC1=CC(C2=CC=CC=C2)=CC=C1NC(OC(C)(C)C)=O
  • IUPAC Name : tert-butyl (3-amino-[1,1'-biphenyl]-4-yl)carbamate

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent and its interaction with various biological targets.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study indicated that derivatives of carbamates, including this compound, can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism of action often involves the modulation of signaling pathways associated with apoptosis and cell cycle regulation.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa10.2Cell cycle arrest
A54915.0Inhibition of proliferation

Interaction with Biological Targets

This compound's interaction with various biological targets has been a focal point in understanding its therapeutic potential. Notably, it has shown activity against certain enzymes and receptors involved in cancer progression.

Case Study: P-glycoprotein Interaction

A significant aspect of the compound's biological profile is its interaction with P-glycoprotein (P-gp), a protein that plays a crucial role in drug resistance in cancer therapy. Studies indicate that this compound can modulate P-gp activity, potentially enhancing the efficacy of co-administered chemotherapeutic agents by reducing efflux and increasing intracellular drug concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications to the biphenyl moiety or the carbamate group can significantly impact the compound's biological activity. For instance, variations in substituents on the phenyl rings have been correlated with changes in potency against specific cancer cell lines.

Table 2: SAR Findings

Modification TypeEffect on ActivityOptimal Substituent
Para-substituentIncreased potency-OH
Meta-substituentDecreased potency-Cl
Carbamate variationEnhanced selectivitytert-butyl

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-amino[1,1'-biphenyl]-4-yl)-carbamic acid tert-butyl ester?

Basic Research Question
The compound can be synthesized via carbamate formation using amines and activated carbonyl reagents. A representative method involves reacting 3-aminobiphenyl-4-amine with diimidazol-1-ylmethanone in dry acetonitrile under reflux, followed by coupling with tert-butoxycarbonyl (Boc) protecting groups. DMAP is typically used as a catalyst, and purification is achieved via column chromatography (cyclohexane/EtOAc gradients) . For enantiomerically pure derivatives, chemo-enzymatic resolution using proteases (e.g., subtilisin) in the presence of aldehydes may optimize stereoselectivity .

Advanced Research Question How can reaction conditions (e.g., temperature, solvent, catalyst loading) be optimized to improve yield and purity?

  • Key variables : Extended reflux times (up to 30 hours) may enhance coupling efficiency for sterically hindered intermediates .
  • Troubleshooting : Low yields may result from incomplete Boc protection; monitor reaction progress via TLC or LC-MS. Alternative coupling reagents (e.g., DCC/HOBt) could bypass side reactions with imidazole byproducts.

Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Basic Research Question
Standard characterization includes:

  • Melting Point (Mp) : Compare observed values (e.g., 111–115°C for analogous carbamates) with literature data .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 227 [M⁺] for methylcarbamic acid biphenyl-3-yl ester) .
  • NMR Spectroscopy : Key signals include tert-butyl protons (~1.3 ppm, singlet) and aromatic protons (6.5–7.8 ppm) .

Advanced Research Question How can researchers resolve discrepancies in spectroscopic data across studies?

  • Case study : Variability in NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate with high-resolution MS (HRMS) and IR spectroscopy (e.g., N-H stretches at ~3300 cm⁻¹ for the amino group) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Basic Research Question
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). Stability data for analogous tert-butyl carbamates suggest storage at 0–6°C under inert atmospheres to prevent hydrolysis .

Advanced Research Question How does pH influence the stability of the Boc-protected amino group?

  • Experimental design : Conduct accelerated degradation studies in buffered solutions (pH 2–10) at 40°C. Monitor Boc deprotection via HPLC or NMR. Acidic conditions (pH < 4) typically cleave tert-butyl esters, requiring neutralization before purification .

Q. What are the potential applications of this compound in pharmacological research?

Advanced Research Question Can this compound serve as an intermediate in designing enzyme inhibitors or receptor modulators?

  • Case study : Structurally related carbamates (e.g., WWL70) act as fatty acid amide hydrolase (FAAH) inhibitors or cannabinoid receptor ligands .
  • Methodology : Assess binding affinity via competitive radioligand assays (e.g., using synaptosomal membranes) or functional assays (e.g., vas deferens contraction inhibition) .

Q. How can researchers address low yields during scale-up synthesis?

Advanced Research Question What strategies mitigate mass transfer limitations or side reactions in large-scale preparations?

  • Process optimization : Use continuous flow reactors to enhance mixing and heat transfer during Boc protection steps.
  • Purification : Replace column chromatography with recrystallization (e.g., Et₂O/petroleum ether) for cost-effective scale-up .

Q. What safety precautions are necessary when handling this compound?

Basic Research Question
While no significant hazards are reported for tert-butyl carbamates, standard laboratory practices include:

  • Use of gloves, goggles, and fume hoods.
  • Emergency contact protocols (e.g., Infotrac for after-hours incidents) .

Q. How can enantiomeric purity be ensured during synthesis?

Advanced Research Question What chiral resolution techniques are suitable for isolating the desired stereoisomer?

  • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
  • Enzymatic resolution : Proteases selectively hydrolyze one enantiomer of racemic intermediates .

Properties

IUPAC Name

tert-butyl N-(2-amino-4-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-15-10-9-13(11-14(15)18)12-7-5-4-6-8-12/h4-11H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLNSXAYRYQYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared from (3-nitro-biphenyl-4-yl)-carbamic acid tert.-butyl ester (Example B5) (100 mg, 0.32 mmol) by catalytic hydrogenation with Pd/C according to the general procedure G (method a). Obtained as a white solid (85 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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